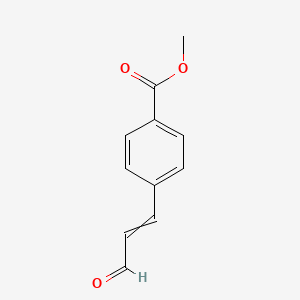

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate

Cat. No. B1396513

M. Wt: 190.19 g/mol

InChI Key: DGFSQBWTYWEVET-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04356298

Procedure details

A solution of 27.3 g (0.09 mole) of formyl methyltriphenyl phosphonium bromide and 14.8 g (0.09 mole) of p-carbomethoxybenzaldehyde in 900 ml of dry toluene was refluxed under nitrogen for 24 hr. After evaporating toluene under reduced pressure, the residue was chromatographed over silica column with 5% ethyl acetate in petroleum ether as eluant. The second fraction obtained by using 10% ethyl acetate in petroleum ether gave 4-carbomethoxycinnamaldehyde. Recrystallization from benzene gave 12.5 g 4-carbomethoxycinnamaldehyde, yield 73% m.p. 99°-101° C. The infrared spectrum showed absorption at 1720 cm-1 ##STR8## 1680 cm-1 (CHO), and 1620 cm-1 (--CH=CH--). NMR (CDCl3) showed δ3.8 (s, --COOCH3, 3) 6.5-7.1 (m,=CH--CHO, l), 7.3-7.6 (m, aromatic, 4), 7.9-8.1 (d, --CH=, l), and 9.8 (d, --CHO, l). Analysis calculated for C11H10O3 : C, 69.42%, H, 5.2%. Found: C, 68.69%, H, 5.25%.

Name

formyl methyltriphenyl phosphonium bromide

Quantity

27.3 g

Type

reactant

Reaction Step One

[Compound]

Name

petroleum ether

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Br-].[CH:2]([C:4]1C=CC=CC=1[P+](C)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:3].[C:24]([C:28]1[CH:35]=[CH:34][C:31]([CH:32]=O)=[CH:30][CH:29]=1)([O:26][CH3:27])=[O:25].C(OCC)(=O)C>C1(C)C=CC=CC=1>[C:24]([C:28]1[CH:35]=[CH:34][C:31]([CH:32]=[CH:4][CH:2]=[O:3])=[CH:30][CH:29]=1)([O:26][CH3:27])=[O:25] |f:0.1|

|

Inputs

Step One

|

Name

|

formyl methyltriphenyl phosphonium bromide

|

|

Quantity

|

27.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].C(=O)C1=C(C=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

14.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC)C1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

[Compound]

|

Name

|

petroleum ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporating toluene under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was chromatographed over silica column with 5% ethyl acetate in petroleum ether as eluant

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The second fraction obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC)C1=CC=C(C=CC=O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |